N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

概要

説明

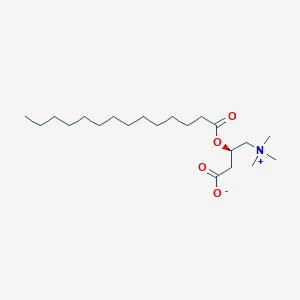

“N-(Azido-PEG3)-N-Fluorescein-PEG3-acid” is a PEG-based linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of azido-functionalized poly (ethylene glycol) (PEG) derivatives, like “N-(Azido-PEG3)-N-Fluorescein-PEG3-acid”, involves the incorporation of azide groups into PEG polymers . This process is essential for their effective use in conjugation chemistry and targeted drug delivery . The study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction .Chemical Reactions Analysis

The azide group in “N-(Azido-PEG3)-N-Fluorescein-PEG3-acid” can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Alkyne groups . This reaction is a quintessential “click” reaction, which has been utilized in polymer chemistry, peptide conjugation, and to attach other biomolecules .科学的研究の応用

Drug Delivery Systems

“N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid” is a multiarm PEG product that provides excellent stability, solubility, and biocompatibility . These properties make it suitable for use in drug delivery systems .

Surface Modifications of Biomaterials

The same compound can also be used for surface modifications of biomaterials . This could involve altering the surface properties of a material to improve its performance in a biological environment.

Bioconjugation Reactions

Bioconjugation reactions, which involve attaching two biomolecules together, can also utilize this compound . This could be useful in a variety of research applications, such as the development of targeted therapies.

Biotinylation Reagent

The “Azido-PEG3-biotin conjugate” can be used as a biotinylation reagent . This involves labeling alkyne-containing molecules or biomolecules using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives .

5. Introduction of Biotin into Alkyne Modified Systems The azide group in the “Azido-PEG3-biotin conjugate” reacts with alkynes to form a stable triazole linkage . This facilitates the introduction of biotin into your alkyne modified system of interest .

Bioorthogonal Chemistry

The reaction of the azide group with alkynes is bioorthogonal . This means it is compatible with biological systems as its components do not react with the biological environment .

作用機序

Target of Action

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are designed to target specific proteins for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound contains an azide group, which enables PEGylation via Click Chemistry . Click Chemistry is a type of chemical reaction that involves the joining of molecular fragments with high yield . The azide group in the compound can react with molecules containing alkyne groups to form a stable triazole linkage . This reaction is often used for the introduction of affinity tags or the formation of bioconjugates .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of protein degradation. By forming a part of PROTACs, it helps in selectively degrading target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the function of the target protein .

Pharmacokinetics

The compound is a Polyethylene Glycol (PEG)-based linker . PEG linkers are known to improve the solubility, stability, and bioavailability of drugs . They are hydrophilic and can increase the half-life of the drug in the body, thereby improving its pharmacokinetic properties .

Result of Action

The primary result of the action of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt the progression of the disease .

Action Environment

The action of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other molecules that can react with the azide group in the compound can potentially affect its efficacy .

Safety and Hazards

将来の方向性

The use of “N-(Azido-PEG3)-N-Fluorescein-PEG3-acid” and similar compounds in the synthesis of PROTACs represents a promising direction for targeted drug delivery . The site-specific antibody conjugates containing these payloads other than cytotoxic compounds can be used in proof-of-concept studies and in developing new therapeutics for unmet medical needs .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-20-54-22-18-52-14-10-43(9-13-51-17-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMWZPOXYYJXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H45N5O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098881 | |

| Record name | 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid | |

CAS RN |

2100306-50-9 | |

| Record name | 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10-Trioxa-13-azatetradecanoic acid, 13-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-14-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-14-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)

![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)